molecular formula C23H20ClNO3 B3616051 2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

Cat. No. B3616051
M. Wt: 393.9 g/mol
InChI Key: DULLFLQPEJYGIB-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of the chlorophenyl group and the dimethylphenyl group could potentially contribute to the compound’s biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), an amide functional group, and an ether linkage. The chloro substituent on the phenyl ring is an electron-withdrawing group, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The ether linkage could potentially be cleaved under acidic conditions .

Safety and Hazards

As with any chemical compound, handling “2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide” would require proper safety precautions. It’s important to use personal protective equipment and handle the compound in a well-ventilated area .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or agrochemicals. Further studies would be needed to evaluate its biological activity and toxicity .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-15-6-5-8-20(16(15)2)25-23(27)19-7-3-4-9-22(19)28-14-21(26)17-10-12-18(24)13-11-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULLFLQPEJYGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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